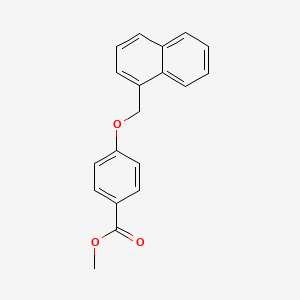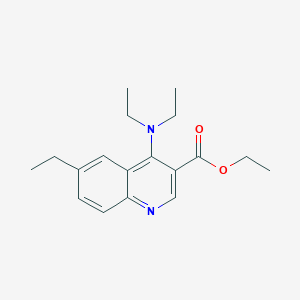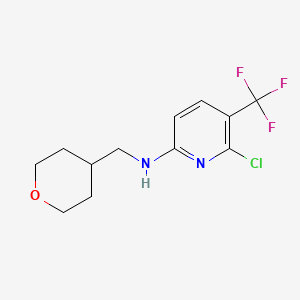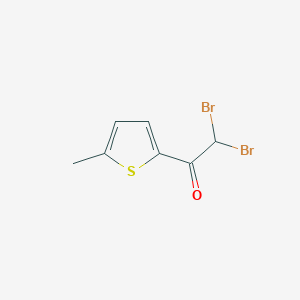
(R)-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-N-(5-クロロ-3-(6-クロロ-5-フルオロ-1H-インドール-2-イル)-1-(4-メトキシベンジル)-2-オキソインドリン-3-イル)-P,P-ジフェニルホスフィノチオ酸アミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、インドール、オキソインドール、およびホスフィノチオ酸アミド部分を含む独自の構造を特徴としており、医薬品化学および材料科学の研究において興味深い対象となっています。
準備方法
合成経路と反応条件
(R)-N-(5-クロロ-3-(6-クロロ-5-フルオロ-1H-インドール-2-イル)-1-(4-メトキシベンジル)-2-オキソインドリン-3-イル)-P,P-ジフェニルホスフィノチオ酸アミドの合成は、通常、複数のステップを伴います。
インドール部分の形成: インドール環は、フィッシャーインドール合成によって合成できます。この合成では、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応します。
ハロゲンの導入: 塩素原子とフッ素原子は、N-クロロスクシンイミド(NCS)やセレクフルなどの試薬を用いたハロゲン化反応によって導入されます。
オキソインドールの形成: オキソインドール構造は、イサチン誘導体を含む環化反応によって形成されます。
メトキシベンジル基の付加: このステップでは、メトキシベンジル基が導入される求核置換反応が行われます。
ホスフィノチオ酸アミドの形成: 最後のステップでは、中間体化合物が塩基性条件下でジフェニルホスフィノチオイルクロリドと反応して、目的の生成物が形成されます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、次のような方法が含まれる場合があります。
触媒: 反応速度を向上させるための特定の触媒の使用。
溶媒: 反応と精製を容易にするための適切な溶媒の選択。
温度制御: 最適な反応条件を確保するための正確な温度制御。
精製技術: 純粋な生成物を得るためのクロマトグラフィーと再結晶化の使用。
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分とオキソインドール部分で酸化反応を受けやすい。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: 化合物中のハロゲン原子は、求核置換反応によって他の官能基と置換されます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬。
置換: 塩基性条件下でのアミン、チオール、またはアルコキシドなどの求核剤。
主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールの形成。
置換: さまざまな官能基を持つ新しい誘導体の形成。
4. 科学研究への応用
化学
触媒: この化合物は、触媒反応の配位子として使用できます。
材料科学:
生物学
酵素阻害: 特定の酵素の阻害剤としての潜在的な使用。
タンパク質結合: さまざまなタンパク質への結合親和性に関する研究。
医学
薬剤開発: さまざまな疾患に対する治療剤としての可能性を探る。
薬物動態: 生物系における吸収、分布、代謝、および排泄に関する研究。
産業
化学合成: 他の複雑な分子の合成における中間体としての使用。
分析化学: 特定の化合物を検出するための分析技術における潜在的な使用。
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Potential use in analytical techniques for detecting specific compounds.
作用機序
(R)-N-(5-クロロ-3-(6-クロロ-5-フルオロ-1H-インドール-2-イル)-1-(4-メトキシベンジル)-2-オキソインドリン-3-イル)-P,P-ジフェニルホスフィノチオ酸アミドの作用機序は、酵素やタンパク質などの分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、酵素の機能を変化させる可能性があります。さらに、シグナル伝達に関与する細胞経路と相互作用し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
(R)-N-(5-クロロ-3-(6-クロロ-5-フルオロ-1H-インドール-2-イル)-1-(4-メトキシベンジル)-2-オキソインドリン-3-イル)-P,P-ジフェニルホスフィノチオ酸アミド: 他のインドールおよびオキソインドール誘導体と構造的類似性を共有しています。
インドール-3-カルビノール: 抗がん特性で知られています。
オキソインドール: さまざまな医薬品の合成に使用されます。
独自性
構造の複雑さ: 複数の官能基とハロゲン原子の存在が、この化合物をユニークなものにしています。
化学、生物学、医学、および産業における多様な応用が、この化合物をより単純な化合物とは一線を画すものです。
特性
分子式 |
C36H27Cl2FN3O2PS |
|---|---|
分子量 |
686.6 g/mol |
IUPAC名 |
(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C36H27Cl2FN3O2PS/c1-44-26-15-12-23(13-16-26)22-42-33-17-14-25(37)20-29(33)36(35(42)43,34-19-24-18-31(39)30(38)21-32(24)40-34)41-45(46,27-8-4-2-5-9-27)28-10-6-3-7-11-28/h2-21,40H,22H2,1H3,(H,41,46)/t36-/m1/s1 |
InChIキー |
OZIAXIAJUWRWAE-PSXMRANNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NP(=S)(C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NP(=S)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


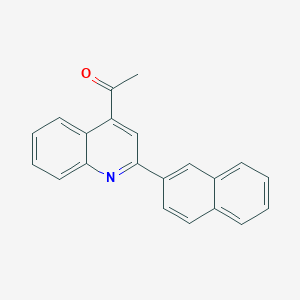
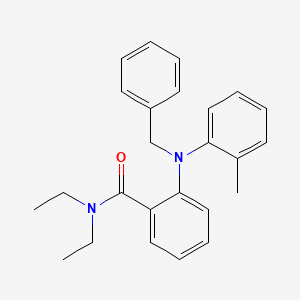

![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
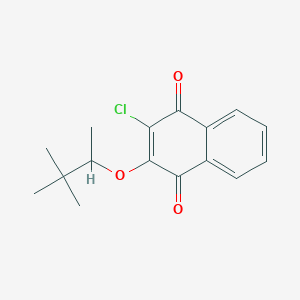
![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)


